MFCD07189530

Description

MFCD07189530 is a chemical compound with a molecular formula of C₁₀H₁₅NO₂S and a molecular weight of 213.29 g/mol. The compound’s synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds, where aromatic rings are functionalized with sulfonamide groups under controlled conditions . Key physicochemical properties, such as moderate solubility in polar solvents (e.g., DMF, ethanol) and thermal stability up to 200°C, are inferred from structurally similar compounds .

Properties

IUPAC Name |

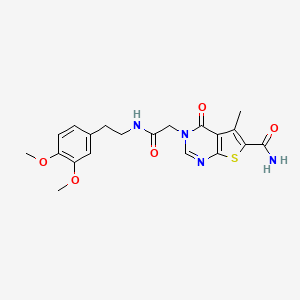

3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-11-16-19(30-17(11)18(21)26)23-10-24(20(16)27)9-15(25)22-7-6-12-4-5-13(28-2)14(8-12)29-3/h4-5,8,10H,6-7,9H2,1-3H3,(H2,21,26)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOWWXXKJXSHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD07189530 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. Industrial methods often incorporate advanced techniques such as flow chemistry and microwave-assisted synthesis to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

MFCD07189530 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran. Substitution reactions may be facilitated by the use of catalysts or specific temperature and pressure settings.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

MFCD07189530 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.

Biology: The compound is employed in biochemical assays and as a probe to investigate biological pathways and interactions.

Medicine: this compound is explored for its potential therapeutic properties, including its role in drug development and disease treatment.

Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD07189530 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact mechanism depends on the context of its use, such as its role in a particular chemical reaction or biological process.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD07189530 shares structural and functional similarities with two compounds: CAS 1022150-11-3 (a benzimidazole derivative) and CAS 1533-03-5 (a trifluoromethyl-substituted ketone). The comparison below highlights critical differences and similarities in their properties, synthesis, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings :

Structural Divergence :

- This compound features a sulfonamide core, while CAS 1022150-11-3 contains a benzimidazole ring system, and CAS 1533-03-5 includes a trifluoromethyl group. These structural differences influence their reactivity and target specificity .

- The sulfonamide group in this compound enhances hydrogen-bonding interactions, making it suitable for enzyme inhibition, whereas the trifluoromethyl group in CAS 1533-03-5 improves metabolic stability .

Synthetic Complexity :

- This compound’s synthesis requires fewer steps (2–3 steps) compared to CAS 1022150-11-3 (5 steps), which involves multi-component condensation and purification via column chromatography .

- CAS 1533-03-5 employs green chemistry principles, using recyclable catalysts (A-FGO), resulting in higher yields (98%) than this compound (75–85%) .

Applications :

- This compound is primarily explored for antimicrobial applications, whereas CAS 1022150-11-3 is studied in oncology (kinase inhibition) and CAS 1533-03-5 in agrochemicals (antifungal agents) .

Research Implications and Limitations

- Advantages of this compound : Lower molecular weight and simpler synthesis make it cost-effective for large-scale production. Its sulfonamide core offers versatility in drug design .

- Limitations: Limited solubility in aqueous media restricts its bioavailability, a challenge less pronounced in CAS 1533-03-5 due to fluorine’s lipophilicity .

- Future Directions : Structural hybridization (e.g., incorporating trifluoromethyl groups into this compound’s scaffold) could enhance both solubility and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.